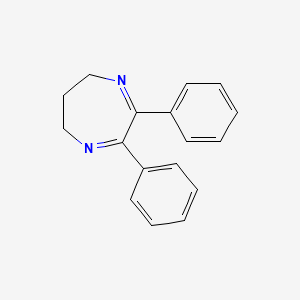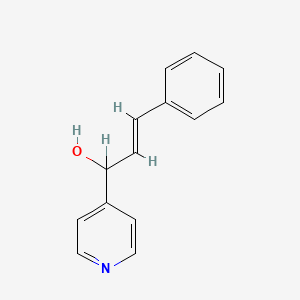
Acridino(2,1,9,8-klmna)acridine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridino(2,1,9,8-klmna)acridine sulfate is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) with unique electronic properties. This compound is known for its electron-deficient π-system, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridino(2,1,9,8-klmna)acridine sulfate involves the incorporation of imide substituents and imine-type nitrogen atoms into the anthanthrene framework. The process typically includes the following steps:
Formation of the Core Structure: The core structure of acridino(2,1,9,8-klmna)acridine is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of Imide Functionalities: Imide groups are introduced via condensation reactions with suitable anhydrides or imide precursors.
Final Assembly: The final compound is assembled through additional cyclization and purification steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Acridino(2,1,9,8-klmna)acridine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations or other oxidized derivatives.
Reduction: Single-electron reduction of the compound yields stable radical anions.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Acridino(2,1,9,8-klmna)acridine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in organic transformations.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic semiconductors, vat dyes, and supramolecular assemblies.
Wirkmechanismus
The mechanism of action of acridino(2,1,9,8-klmna)acridine sulfate involves its electron-deficient π-system, which allows it to interact with various molecular targets. The compound’s low-lying LUMO level facilitates electron transfer processes, making it effective in applications such as organic field-effect transistors (OFETs) and photoconductivity measurements .
Vergleich Mit ähnlichen Verbindungen
Acridino(2,1,9,8-klmna)acridine sulfate is compared with other nitrogen-doped PAHs, such as:
Anthanthrene: Similar core structure but lacks the imide functionalities.
Flavanthrone: A vat dye with a different substitution pattern.
Diazazethrene: Another nitrogen-doped PAH with distinct electronic properties.
The uniqueness of this compound lies in its dual incorporation of imide substituents and imine-type nitrogen atoms, which enhances its electron affinity and stability .
Eigenschaften
CAS-Nummer |
34494-09-2 |
|---|---|
Molekularformel |
C20H12N2O4S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene;sulfuric acid |
InChI |
InChI=1S/C20H10N2.H2O4S/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |
InChI-Schlüssel |
AHUIFIYJKRBXGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2.OS(=O)(=O)O |
Verwandte CAS-Nummern |
191-27-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


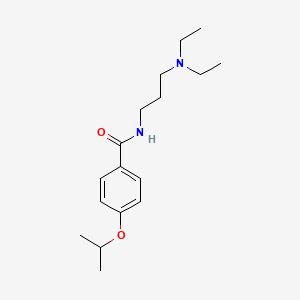
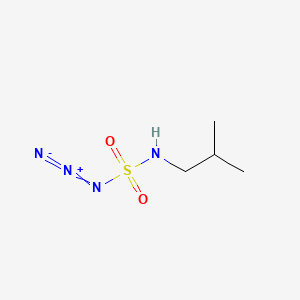
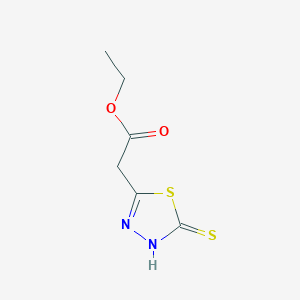
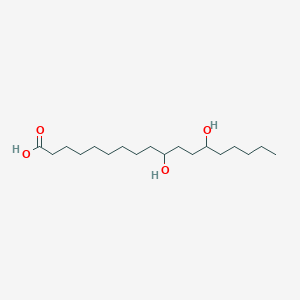
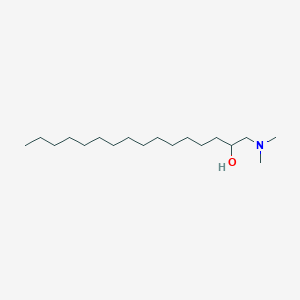

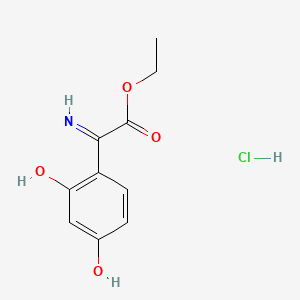
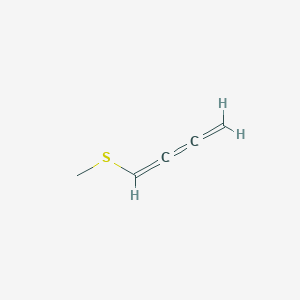
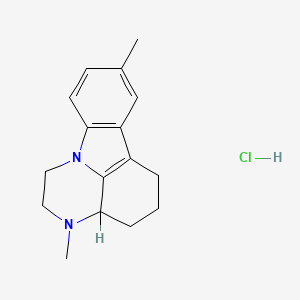
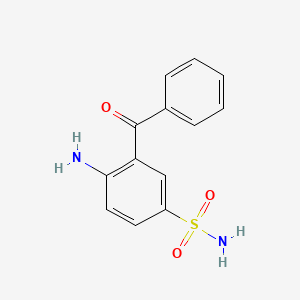

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
